1-[3-(4-fluorophenyl)pyridin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a fluorophenyl group and an amine group, making it a valuable intermediate in various synthetic processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(4-fluorophenyl)pyridine-2-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The product is purified using crystallization techniques, followed by filtration and drying.
Chemical Reactions Analysis
Oxidation Reactions: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: Nucleophilic substitution reactions can occur, especially with electrophilic reagents.
Common Reagents and Conditions: Reagents like hydrochloric acid, sodium borohydride, and lithium aluminum hydride are commonly used. Reaction conditions vary based on the specific reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed: Oxidation reactions can produce carboxylic acids, while reduction reactions yield amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and receptor binding.
Industry: It is used in the production of various chemical products, including dyes, polymers, and other industrial chemicals.
Mechanism of Action
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The exact pathways can vary, but they often involve modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1-(3-chloro-4-fluorophenyl)biguanide hydrochloride and 1-(p-fluorophenyl)piperazine.
Uniqueness: 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanamine dihydrochloride is unique in its specific substitution pattern and its resulting chemical properties, which make it suitable for specific applications that other similar compounds may not be able to fulfill.
This compound's versatility and utility in various fields make it a valuable subject of study and application. Its unique structure and reactivity profile allow for a wide range of uses, from industrial synthesis to advanced scientific research.
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Properties
CAS No. |
2751620-55-8 |
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Molecular Formula |
C12H13Cl2FN2 |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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